2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2,3-dichlorobenzyl)oxime

説明

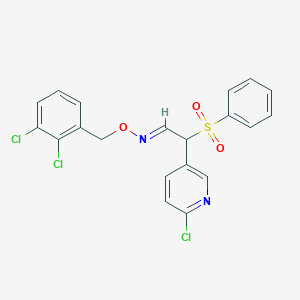

This compound is a sulfonylacetaldehyde oxime derivative characterized by a pyridinyl core substituted with a chlorine atom at the 6-position, a phenylsulfonyl group at the 2-position, and an oxime ether moiety linked to a 2,3-dichlorobenzyl group. Its molecular formula is C₂₀H₁₅Cl₃N₂O₃S, with a molecular weight of 469.77 g/mol. The structure features:

- A phenylsulfonyl group, enhancing stability and influencing solubility.

- An oxime ether functional group (O-(2,3-dichlorobenzyl)), which may improve metabolic resistance and target binding affinity.

Synthesized via nucleophilic substitution and condensation reactions, this compound has been investigated for pesticidal and pharmacological applications due to its structural similarity to neonicotinoids and sulfonylurea-based agrochemicals .

特性

IUPAC Name |

(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)-N-[(2,3-dichlorophenyl)methoxy]ethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3N2O3S/c21-17-8-4-5-15(20(17)23)13-28-25-12-18(14-9-10-19(22)24-11-14)29(26,27)16-6-2-1-3-7-16/h1-12,18H,13H2/b25-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPBNOYYSRMNCZ-BRJLIKDPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(C=NOCC2=C(C(=CC=C2)Cl)Cl)C3=CN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(/C=N/OCC2=C(C(=CC=C2)Cl)Cl)C3=CN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(6-chloro-3-pyridinyl)-2-(phenylsulfonyl)acetaldehyde O-(2,3-dichlorobenzyl)oxime (CAS Number: 478048-61-2) is a complex organic compound that has garnered interest in the field of medicinal chemistry. Its unique molecular structure, characterized by the presence of a pyridine ring, a sulfonyl group, and an oxime functional group, suggests potential biological activity that merits further exploration.

Molecular Structure and Properties

The molecular formula of this compound is , indicating a significant presence of chlorine and sulfur atoms. The molecular weight is approximately 469.77 g/mol. The structural complexity allows for various chemical interactions that could lead to diverse biological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 469.77 g/mol |

| CAS Number | 478048-61-2 |

| Purity | >90% |

The biological activity of this compound primarily revolves around its potential as an anticancer agent. The compound's mechanism of action may involve inhibition of tubulin polymerization, which is critical for cell division. This inhibition can lead to cell cycle arrest, particularly in the G2/M phase, thereby preventing cancer cell proliferation.

In Vitro Studies

Recent studies have demonstrated that compounds with similar structural characteristics exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing oxime moieties have shown enhanced antiproliferative activity compared to their ketone counterparts. Specific findings include:

- IC50 Values : Compounds related to this oxime have exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., A549 lung cancer cells).

- Cell Cycle Arrest : At concentrations around 1 µM, these compounds can cause a notable increase in the percentage of cells in the G2/M phase of the cell cycle.

Case Studies

- Anticancer Activity : In a study focusing on imidazole derivatives, compounds similar to this compound were tested against the NCI 60 cancer cell line panel. Results indicated that many derivatives displayed IC50 values below 5 µM across various cell lines except for certain leukemia and colon cancer cells .

- Tubulin Inhibition : Another study highlighted that certain oxime derivatives inhibited porcine tubulin polymerization with IC50 values ranging from 1.68 µM to 4.64 µM. This suggests a promising avenue for developing new anticancer therapies targeting microtubule dynamics .

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to assess its toxicity profile. Preliminary data suggest that compounds with similar structures exhibit varying degrees of cytotoxicity towards normal human cells, indicating the necessity for careful evaluation during drug development processes.

類似化合物との比較

Research Findings and Implications

- Structural Optimization : Replacement of the oxime ether with a nitroimine group (as in imidacloprid) could enhance insecticidal potency but may compromise metabolic stability.

- Environmental Impact : The high LogP of the target compound raises concerns about bioaccumulation, necessitating formulation adjustments for agricultural use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。